molecular formula C43H53N8O7P B1384566 8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite CAS No. 500891-26-9

8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite

Cat. No.: B1384566
CAS No.: 500891-26-9
M. Wt: 824.9 g/mol
InChI Key: UZEKMTZJNCKRCK-KRPTXEAFSA-N
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Description

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a chemical compound with the molecular formula C43H53N8O7P . It is an isosteric analogue of dG . The compound is used in the synthesis of oligonucleotides .


Synthesis Analysis

The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite involves several steps. The compound is synthesized on a convergent route, protected, and converted into phosphoramidites . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . The phosphoramidites are then used as building blocks in automated DNA synthesis .


Molecular Structure Analysis

The molecular structure of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is complex and involves several chemical bonds. The compound contains an 8-aza-7-deaza-2’-deoxyguanosine moiety, which is a modified form of the nucleoside guanosine .


Chemical Reactions Analysis

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite participates in various chemical reactions during the synthesis of oligonucleotides. The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are influenced by its molecular structure. The compound has a significant influence on the tautomeric equilibrium . The compound also exhibits photophysical properties such as fluorescence, solvatochromism, and quantum yields .

Scientific Research Applications

Synthesis and Hybridization Studies

  • 8-Aza-7-Deaza-2'-deoxyguanosine, a modified nucleoside, has been utilized in the synthesis of phosphoramidite and oligodeoxyribonucleotides. These compounds exhibit slightly less stability in natural duplex formations (Jakša, Kralj, & Kobe, 2002).

Oligonucleotide Duplexes and Self-Assembly

  • This compound is effective in forming stable base pairs and duplexes with specific chain orientations. Its unique structure allows for the formation of autonomous DNA structures, but it does not form G-like tetrads (Seela & Kröschel, 2003).

Base Pairing Properties in Duplexes

  • The base pairing properties of duplexes containing this nucleoside and its derivatives are significant. These derivatives can induce notable duplex stabilization in both parallel and antiparallel DNA orientations (Seela & Kröschel, 2003).

Quadruplex and Pentaplex Formations

  • The ability of oligonucleotides containing 8-Aza-7-Deaza-2'-deoxyguanosine to form stable quadruplex and pentaplex structures in the presence of specific ions has been observed. This showcases its potential in complex DNA structure formations (Seela & Kröschel, 2001).

Solid-Phase Synthesis and Stability

  • The synthesis of self-complementary hexamers using this compound shows its utility in creating stable DNA duplexes with modified nucleosides, though with a slightly decreased Tm compared to natural purine hexamers (Seela & Driller, 1985).

Functionalization and Fluorescence Quenching

  • Oligonucleotides incorporating derivatives of this compound demonstrate enhanced duplex stability and potential for functionalization through various chemical reactions, leading to applications in fluorescence studies (Seela, Xiong, Leonard, & Budow, 2009).

Biochemical Analysis

Biochemical Properties

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions involving nucleic acids. It is commonly used in the synthesis of oligonucleotides, where it helps to stabilize DNA duplexes by preventing non-Watson-Crick hydrogen bonding. This compound interacts with various enzymes and proteins involved in DNA synthesis and repair, including DNA polymerases and ligases. The nature of these interactions is primarily based on the structural mimicry of the natural guanine base, allowing for efficient incorporation into DNA strands without disrupting the overall structure .

Cellular Effects

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound influences cell function by enhancing the stability of DNA duplexes, which can impact cell signaling pathways, gene expression, and cellular metabolism. By preventing non-specific hydrogen bonding, it ensures that the synthesized oligonucleotides maintain their intended structure and function, leading to more accurate and reliable results in various cellular assays .

Molecular Mechanism

At the molecular level, 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with DNA. The replacement of the N7 nitrogen atom on the guanine nucleobase with a carbon-hydrogen group prevents hydrogen bonding at that position, thereby enhancing the stability of the DNA duplex. This modification allows for more precise control over the incorporation of the nucleoside into DNA strands, facilitating enzyme-mediated processes such as DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are critical factors. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies. Like all chemical compounds, it is subject to degradation over time, which can affect its efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound remains effective in maintaining DNA stability over extended periods .

Dosage Effects in Animal Models

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite vary with different dosages in animal models. At lower doses, the compound effectively stabilizes DNA duplexes without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to carefully monitor and adjust dosages to achieve the desired outcomes while minimizing any negative impacts on the organism .

Metabolic Pathways

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleic acid synthesis and repair. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation and stabilization of the modified nucleoside in DNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of nucleic acid-related processes .

Transport and Distribution

The transport and distribution of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently delivered to its target sites, where it can exert its stabilizing effects on DNA. The localization and accumulation of the compound within cells are critical for its efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is primarily within the nucleus, where it interacts with DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The precise localization of the compound is essential for its role in stabilizing DNA and facilitating accurate nucleic acid synthesis .

Properties

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEKMTZJNCKRCK-KRPTXEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849565
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500891-26-9
Record name 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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